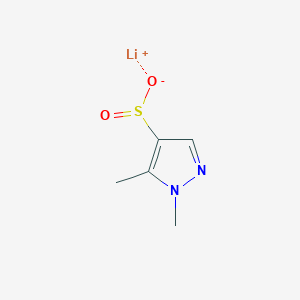![molecular formula C24H23N3O2 B2393627 2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 955319-10-5](/img/structure/B2393627.png)
2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a benzimidazole ring, which is a type of heterocyclic aromatic organic compound , and a phenoxy group, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring attached to a phenyl ring via an acetamide linkage . The benzimidazole ring system is planar, which might facilitate stacking interactions with other aromatic systems .
Chemical Reactions Analysis
Benzimidazoles, in general, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactivity of this compound would depend on the exact positioning and nature of its substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole ring might increase its aromaticity and stability . The exact properties would need to be determined experimentally .
科学的研究の応用
Synthesis and Characterization
The compound 2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide, belonging to the family of benzimidazole derivatives, has seen varied synthesis methods and characterization studies aimed at understanding its structural and chemical properties. Research involving NMR studies and crystal structure analysis provides insight into the molecular structure, offering a foundation for further applications in material science and pharmaceuticals. Notably, novel synthesis methods have been developed for benzimidazole derivatives, demonstrating their potential in creating new materials and drugs (Li Ying-jun, 2012).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of benzimidazole derivatives. These compounds, including variations of the specified chemical structure, have been evaluated for their efficacy against a range of bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), and various cancer cell lines. Their potential as antibacterial and anticancer agents highlights the significance of these compounds in medical research and drug development. The structural features of these molecules, particularly the benzimidazole moiety, play a crucial role in their biological activities, indicating the importance of molecular design in therapeutic applications (S. Chaudhari et al., 2020).
Molecular Docking and Computational Studies
The use of computational tools and molecular docking studies has been instrumental in understanding the interaction mechanisms of benzimidazole derivatives with biological targets. These approaches enable the prediction of compound binding modes to specific proteins, such as Tyrosine-protein kinase JAK2, which is crucial in signaling pathways related to cancer and inflammatory diseases. Computational studies offer insights into the molecular basis of the compound's activities and guide the design of more potent and selective therapeutic agents (J. Sebhaoui et al., 2020).
Green Synthesis Approaches
Research into environmentally friendly synthesis methods for benzimidazole derivatives reflects the growing emphasis on sustainable chemistry. Green synthesis approaches aim to reduce the use of hazardous reagents and conditions, minimizing environmental impact while maintaining or enhancing the efficacy of the compounds for their intended applications. These methods contribute to the development of sustainable practices in chemical synthesis and pharmaceutical manufacturing (P. S. Kumar & J. Sahoo, 2014).
将来の方向性
特性
IUPAC Name |
2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-10-12-19(13-11-17)25-24(28)15-27-22-9-4-3-8-21(22)26-23(27)16-29-20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKOHIXKOGOTFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

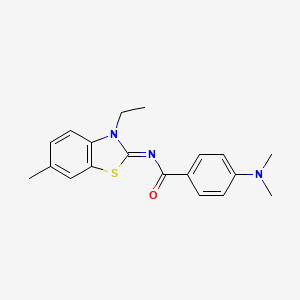


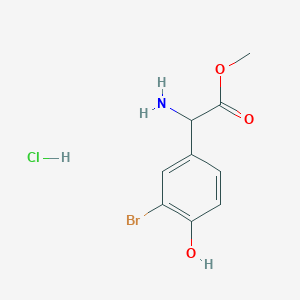
![N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2393551.png)
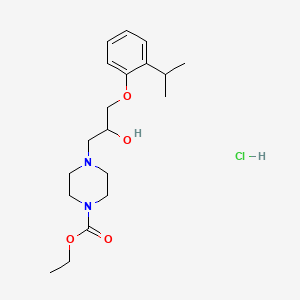
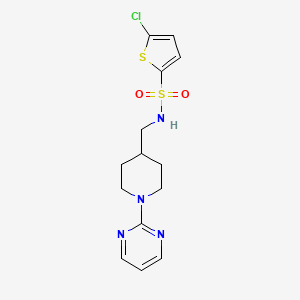
![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
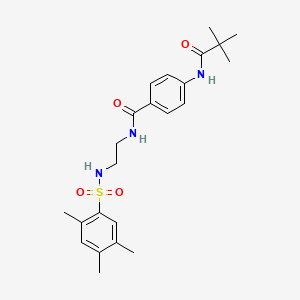
![3-allyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393560.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2393561.png)
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)
![2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2393566.png)
